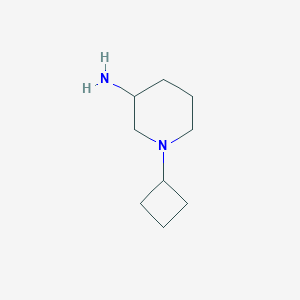

1-Cyclobutylpiperidin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclobutylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c10-8-3-2-6-11(7-8)9-4-1-5-9/h8-9H,1-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSPMLPOTYMZBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Piperidine Scaffolds in Organic Chemistry

The piperidine (B6355638) ring, a six-membered saturated heterocycle containing a nitrogen atom, is a cornerstone of organic and medicinal chemistry. nih.govresearchgate.net This structural motif is prevalent in a vast array of natural products, pharmaceuticals, and agrochemicals. nih.govlifechemicals.com The prevalence of the piperidine scaffold can be attributed to its ability to adopt a stable chair conformation, which provides a three-dimensional structure that can effectively interact with biological targets. lifechemicals.com Furthermore, the nitrogen atom within the ring can act as a basic center and a point for further functionalization, allowing for the generation of diverse molecular libraries. atamanchemicals.com

The synthesis of substituted piperidines is a well-established field, with numerous methods developed for their construction. nih.govtandfonline.com These methods often involve the hydrogenation of corresponding pyridine (B92270) precursors, intramolecular cyclization of unsaturated amines, or multicomponent reactions. nih.gov The ability to introduce substituents at various positions on the piperidine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. Introducing substituents can influence factors such as lipophilicity, basicity, and conformational preference, which are critical for optimizing molecular interactions. thieme-connect.com

Significance of Cyclobutyl Moieties in Molecular Design and Strain

In molecular design, the cyclobutyl group serves several purposes. It can act as a rigid spacer, conformationally restricting adjacent parts of the molecule. nih.gov This can be advantageous in drug discovery, where a specific conformation is often required for optimal binding to a biological target. The puckered, non-planar conformation of the cyclobutane (B1203170) ring also provides a three-dimensional element that can be exploited to explore chemical space beyond what is accessible with flat aromatic rings. nih.govsaskoer.ca Furthermore, the cyclobutyl moiety can enhance metabolic stability by blocking sites susceptible to metabolism. nih.govru.nl

Overview of Amine Functionalities in Contemporary Chemical Systems

The amine functional group is one of the most fundamental and versatile in organic chemistry. solubilityofthings.comijrpr.com Amines are characterized by a nitrogen atom with a lone pair of electrons, which imparts both basic and nucleophilic properties. solubilityofthings.comwikipedia.org This dual reactivity makes amines crucial building blocks in the synthesis of a vast range of complex molecules, including pharmaceuticals, agrochemicals, and materials. solubilityofthings.comijrpr.com

Primary amines, such as the one present in 1-Cyclobutylpiperidin-3-amine, are particularly reactive and can participate in a wide array of chemical transformations. These include alkylation, acylation to form amides, and reaction with carbonyl compounds to form imines. wikipedia.orgfiveable.me The basicity of amines allows them to act as proton acceptors and to form salts with acids. wikipedia.org In the context of medicinal chemistry, the amine group is often a key pharmacophoric element, participating in hydrogen bonding and ionic interactions with biological macromolecules. researchgate.net The selective protection and deprotection of amine functionalities is a critical aspect of multi-step organic synthesis. researchgate.net

Research Gaps and Opportunities in the Chemistry of 1 Cyclobutylpiperidin 3 Amine

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. amazonaws.com For this compound, the analysis reveals several key disconnections. The most apparent disconnections are at the C-N bonds of the piperidine ring.

One strategic disconnection is between the piperidine nitrogen and the cyclobutyl group. This suggests a synthesis route involving the alkylation of a pre-formed 3-aminopiperidine derivative with a suitable cyclobutylating agent. This approach benefits from the commercial availability of various 3-aminopiperidine precursors. nih.gov

Another key disconnection is within the piperidine ring itself, which can be conceptually broken down into linear precursors. This approach often involves a cyclization step as the key ring-forming reaction. The challenge then lies in the strategic placement of functional groups on the linear chain to facilitate efficient and selective cyclization to form the desired 3-amino-substituted piperidine ring. nih.gov

Development of Stereo- and Regioselective Synthesis Routes

The synthesis of substituted piperidines often requires precise control over stereochemistry and regiochemistry, especially when specific isomers are desired for biological activity. thieme-connect.com

Chiral Synthesis Approaches for Enantiopure Forms

The 3-amino group in this compound introduces a chiral center, making the synthesis of enantiomerically pure forms a significant objective. Several strategies have been developed to achieve this:

Resolution of Racemates: A common approach involves the separation of a racemic mixture of 3-aminopiperidine derivatives using chiral resolving agents to form diastereomeric salts that can be separated by crystallization. justia.com

Asymmetric Synthesis: This involves the use of chiral catalysts or auxiliaries to induce stereoselectivity during the reaction. For instance, asymmetric hydrogenation of a suitable prochiral precursor, such as a 3-aminopyridine (B143674) derivative, can yield an enantiomerically enriched product. google.com

Chiral Pool Synthesis: This strategy utilizes readily available enantiopure starting materials, such as amino acids like D-ornithine or L-lysine, to construct the chiral piperidine ring. acs.orgacs.org Biocatalytic methods, employing enzymes like galactose oxidase and imine reductase, have also been successfully used for the enantioselective synthesis of protected 3-aminopiperidines from amino acid-derived precursors. rsc.org

Cyclization Reactions in Piperidine Ring Formation

The formation of the piperidine ring is a critical step in many synthetic routes. A variety of cyclization strategies are employed:

Intramolecular Nucleophilic Substitution: This classic method involves the cyclization of a linear precursor containing a terminal amine and a leaving group at the appropriate position to form the six-membered ring. beilstein-journals.org

Reductive Amination: Intramolecular reductive amination of an amino-aldehyde or amino-ketone is a powerful method for constructing the piperidine ring. nih.gov Iron-catalyzed reductive amination of ω-amino fatty acids has also been reported. nih.gov

Radical Cyclization: Radical-mediated cyclization of unsaturated amines offers another route to the piperidine scaffold. nih.govacs.org

Olefin Diamination: Intramolecular diamination of terminal olefins, mediated by hypervalent iodine oxidants, can produce substituted 3-aminopiperidine scaffolds with high regio- and stereoselectivity. thieme-connect.comthieme-connect.comresearchgate.net

Aza-Diels-Alder Reaction: This cycloaddition reaction can be a powerful tool for constructing the piperidine ring with multiple stereocenters. nih.gov

Strategies for Introduction of the Cyclobutyl Group

The introduction of the cyclobutyl group onto the piperidine nitrogen is typically achieved through N-alkylation. This can be accomplished by reacting a 3-aminopiperidine derivative with a cyclobutyl halide (e.g., cyclobutyl bromide) or a cyclobutyl triflate in the presence of a base.

Alternatively, a strain-release "cyclobutylation" approach has been developed. This method utilizes a bench-stable bicyclo[1.1.0]butane derivative that reacts with amines, including piperidines, to install the cyclobutyl group. nih.gov This strategy benefits from good functional group tolerance. nih.gov

Key Precursors and Building Blocks in Amine Synthesis

The successful synthesis of this compound relies on the availability of key precursors and building blocks.

Utilization of Commercially Available Amines in Derivatization

The derivatization of commercially available amines is a cornerstone of many synthetic strategies. nsf.gov For the synthesis of this compound, the most crucial commercially available precursor is 3-aminopiperidine or its protected forms. nih.gov The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, is often necessary to prevent side reactions at the 3-amino group while the cyclobutyl group is introduced at the piperidine nitrogen. The choice of protecting group is critical and depends on the subsequent reaction conditions.

The following table summarizes some key precursors and their roles in the synthesis:

| Precursor/Building Block | Role in Synthesis |

| 3-Aminopiperidine | Core scaffold providing the piperidine ring and the 3-amino group. nih.gov |

| Boc-3-aminopiperidine | Protected form of 3-aminopiperidine, allowing for selective N-alkylation. |

| Cyclobutyl bromide | Common electrophile for the N-cyclobutylation of the piperidine nitrogen. |

| (R)- or (S)-3-Aminopiperidine | Enantiopure starting materials for the synthesis of chiral target molecules. justia.com |

| L-Ornithine / L-Lysine | Chiral pool starting materials for the enantioselective synthesis of the 3-aminopiperidine ring. acs.orgrsc.org |

| Pyridine | Can be hydrogenated to form the piperidine ring. organic-chemistry.org |

Synthesis of Substituted Cyclobutyl Reagents

The preparation of substituted cyclobutyl reagents is a critical step in the synthesis of the target molecule. These reagents serve as key building blocks for introducing the cyclobutyl moiety.

One common strategy involves the [2+2] cycloaddition of allenoates and alkenes, which provides a direct route to 1,3-substituted cyclobutanes. nih.gov This method is valued for its simplicity and the use of readily available starting materials. nih.gov Another approach is the use of bicyclo[1.1.0]butanes (BCBs), which are highly strained molecules that can be opened by nucleophilic amines to form cyclobutylamines. The presence of electron-withdrawing groups on the BCB facilitates this ring-opening reaction.

The synthesis of electron-deficient heteroaromatic 1,3-substituted cyclobutyls can be achieved through a zinc insertion into functionalized iodocyclobutyl derivatives, followed by a Negishi coupling with halo-heteroaromatics. acs.org This can be performed using either a two-step batch protocol with activated Rieke zinc or a multistep continuous flow process, both offering rapid access to these motifs. acs.org

Additionally, methods for preparing more highly substituted cyclobutanones are valuable. For instance, weakly nucleophilic nitrogen derivatives like carbamates, amides, and sulfonamides can react with 1,2-bis(trimethylsilyloxy)cyclobutene (B91658) under acidic conditions to produce various substituted 2-aminocyclobutanone derivatives. luc.edu

Advanced Synthetic Techniques and Optimization

Modern synthetic chemistry offers several advanced techniques for the alkylation and functionalization of amines, which are crucial for the synthesis of this compound.

Ruthenium and iridium complexes have emerged as powerful catalysts for the N-alkylation of amines. bohrium.com These catalysts often operate via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where an alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the amine, regenerating the catalyst and releasing water as the only byproduct. bohrium.com

Ruthenium catalysts, in particular, are noted for their stability, selectivity, and high efficiency in the reductive amination of carbonyl compounds. researchgate.net For example, a well-defined Ru(II)-catalyst bearing a tridentate redox-active azo-aromatic pincer has been shown to be effective for the N-alkylation of amines with a range of aliphatic alcohols. bohrium.com Similarly, iridium-based catalysts have been successfully employed for the direct asymmetric reductive amination of ketones, providing access to chiral amines with high yields and enantioselectivity. d-nb.infonih.gov The performance of these catalysts can be influenced by factors such as the ligand environment and the presence of additives. researchgate.netresearchgate.net

Table 1: Comparison of Ruthenium and Iridium Catalysts in Amine Alkylation

| Catalyst Type | Key Features | Typical Substrates | Mechanism | Ref |

| Ruthenium | Stable, selective, versatile, low toxicity, highly efficient | Carbonyl compounds, alcohols | Borrowing hydrogen, Reductive amination | bohrium.comresearchgate.net |

| Iridium | High enantioselectivity, effective for asymmetric synthesis | Ketones, primary alkyl amines | Direct reductive amination, Borrowing hydrogen | d-nb.infonih.gov |

Visible-light photoredox catalysis has become a powerful tool for the formation of C-N bonds and the derivatization of amines under mild conditions. rsc.orgacs.organr.fr This approach utilizes a photocatalyst, often a ruthenium or iridium complex, which, upon excitation by visible light, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates. acs.orgorganic-chemistry.org

For amine derivatization, an excited photocatalyst can oxidize a tertiary amine to a radical cation, which can then be deprotonated to form an α-amino radical. nih.govrsc.org This radical can then engage in various C-C bond-forming reactions. nih.gov The merger of photoredox catalysis with transition metal catalysis has further expanded the scope of these reactions, enabling novel transformations via radical intermediates. rsc.orgnih.gov For instance, the combination of photoredox catalysis with copper catalysis has been used to facilitate C-N bond formation, proposed to proceed through reductive elimination from a copper(III) intermediate. nih.gov

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine. researchgate.net This method is widely used for the synthesis of piperidine derivatives. nih.gov

A common approach involves the condensation of an aldehyde or ketone with an amine, followed by reduction of the resulting imine. nih.gov Various reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)3] being popular choices due to their selectivity. libretexts.orgrsc.org The double reductive amination (DRA) of dicarbonyl compounds is a particularly efficient one-pot method for constructing the piperidine skeleton. chim.it This strategy has been successfully applied to the synthesis of polyhydroxypiperidines from sugar-derived dicarbonyls. chim.it

Nucleophilic substitution is a fundamental method for forming C-N bonds and synthesizing amines. studymind.co.uknumberanalytics.com This typically involves the reaction of an amine, acting as a nucleophile, with an alkyl halide, displacing the halide and forming a new C-N bond. studymind.co.uklibretexts.org

While effective, the reaction of ammonia (B1221849) or primary amines with alkyl halides can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, due to over-alkylation. libretexts.orgstudymind.co.uk Using an excess of the amine can help to favor the formation of the desired product. studymind.co.uk The Gabriel synthesis offers a way to selectively produce primary amines by using phthalimide (B116566) as an ammonia surrogate, avoiding the issue of over-alkylation. fiveable.me

Table 2: Overview of Nucleophilic Substitution Strategies for Amine Synthesis

| Reactants | Product(s) | Key Considerations | Ref |

| Amine + Alkyl Halide | Primary, Secondary, Tertiary Amines, Quaternary Ammonium Salts | Over-alkylation is a common issue. Excess amine can favor the primary amine. | libretexts.orgstudymind.co.uk |

| Amine + Epoxide | β-amino alcohol | Ring-opening reaction. | numberanalytics.com |

| Amine + Acid Chloride | Amide | Forms a stable amide bond. | numberanalytics.com |

| Phthalimide + Alkyl Halide (Gabriel Synthesis) | Primary Amine | Avoids over-alkylation. | fiveable.me |

Purification and Isolation Techniques for Amine Compounds

The purification of amine compounds often requires specific techniques due to their basic nature. Standard silica (B1680970) gel chromatography can be challenging because the acidic silanol (B1196071) groups on the silica surface can strongly interact with basic amines, leading to poor separation and tailing peaks. biotage.com

To overcome this, several strategies are employed:

Modified Mobile Phase: Adding a small amount of a competing amine, such as triethylamine (B128534) or ammonia, to the eluent can neutralize the acidic sites on the silica gel and improve the chromatography of basic amines. biotage.com

Amine-Functionalized Silica: Using a stationary phase that has been chemically modified with amine groups (amine-functionalized silica) can prevent the unwanted interactions between the basic analyte and the silica surface. biotage.com

Acid-Base Extraction: This classic technique takes advantage of the ability of amines to be protonated. The crude amine mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution. The basic amine will be protonated and move into the aqueous layer as its ammonium salt. The aqueous layer is then separated, and the pH is adjusted back to basic, causing the purified amine to precipitate or be extracted back into an organic solvent. masterorganicchemistry.com

Recrystallization and Distillation: For solid compounds, recrystallization can be an effective purification method. google.com Distillation is suitable for volatile liquid amines. google.com

Preparative HPLC: High-performance liquid chromatography (HPLC) can be used for the purification of amines, often employing reversed-phase columns and mobile phases with pH modifiers to ensure good peak shape and separation.

The choice of purification method depends on the specific properties of the amine, such as its polarity, volatility, and stability, as well as the nature of the impurities.

Reactivity of the Piperidine Nitrogen Atom

The nitrogen atom within the piperidine ring is a secondary amine, possessing a lone pair of electrons that makes it both basic and nucleophilic. ambeed.comlibretexts.org This inherent nucleophilicity is the basis for a variety of functionalization, alkylation, and acylation reactions. Its reactivity is a key aspect of the molecule's chemical behavior, allowing for the introduction of diverse substituents at the N-1 position.

Amine-Reactive Functionalization (e.g., NHS Esters, Imidoesters)

The functionalization of amines is a cornerstone of bioconjugation and synthetic chemistry. Reagents such as N-hydroxysuccinimide (NHS) esters and imidoesters are commonly employed to modify primary amines. diva-portal.orgnih.gov In this compound, both the primary exocyclic amine and the secondary cyclic amine are potential sites for reaction.

NHS esters react efficiently with primary amines to form stable amide bonds. uni-muenchen.de While their reaction with secondary amines is possible, it is generally less favorable. Imidoesters also react with primary amines, forming positively charged amidine bonds under alkaline conditions. diva-portal.orgtheses.fr The primary amine at the C-3 position of this compound would be the preferred site for modification with these reagents due to its higher reactivity and lower steric hindrance compared to the secondary piperidine nitrogen. However, under specific conditions, functionalization at the piperidine nitrogen can occur, often in competition with the primary amine.

Table 1: Comparison of Common Amine-Reactive Reagents

| Reagent Type | Reactive Group | Target Amine | Resulting Linkage | Key Characteristics |

|---|---|---|---|---|

| NHS Esters | N-Hydroxysuccinimide Ester | Primarily Primary Amines | Amide | Forms a stable, neutral amide bond. Widely used due to high reaction rates and stability of the conjugate. uni-muenchen.de |

| Imidoesters | Imidoester | Primary Amines | Amidine | Forms a positively charged amidine bond, which can preserve the net charge of the modified molecule. nih.gov |

| Isothiocyanates | Isothiocyanate | Primary Amines | Thiourea (B124793) | Forms a relatively stable thiourea linkage. uni-muenchen.de |

Alkylation and Acylation Reactions

The secondary amine of the piperidine ring is readily susceptible to alkylation and acylation reactions, which are fundamental transformations for modifying amines. libretexts.orgyoutube.com

Alkylation: This process involves the introduction of an alkyl group onto the nitrogen atom. A common method is reductive amination, where a ketone or aldehyde is reacted with the amine in the presence of a reducing agent. For instance, the synthesis of N-cyclobutyl piperidine derivatives has been achieved through the reductive amination of a piperidine precursor with cyclobutanone. acs.orggoogle.com This reaction directly demonstrates the feasibility of N-alkylation on the piperidine nitrogen.

Acylation: This reaction involves the introduction of an acyl group (R-C=O) from a reagent like an acid chloride or an acid anhydride. youtube.com The nucleophilic nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a stable amide. This is a highly efficient method for creating N-acylpiperidine derivatives.

Table 2: Representative Alkylation and Acylation Reactions of Piperidine Nitrogen

| Reaction Type | Reagent Example | Product Type | General Conditions |

|---|---|---|---|

| Reductive Amination | Cyclobutanone, Sodium cyanoborohydride | N-Cyclobutyl Piperidine | Acidic catalyst (e.g., acetic acid), solvent like methanol. google.com |

| Acylation | Acetyl Chloride | N-Acetyl Piperidine | Typically performed in the presence of a base to neutralize the HCl byproduct. |

| Acylation | Acetic Anhydride | N-Acetyl Piperidine | Can be performed with or without a catalyst, often with gentle heating. |

Reactivity at the Piperidine Ring Carbons

While the piperidine nitrogen is the most reactive site, the carbon atoms of the ring can also participate in chemical transformations, most notably through C-H activation. Piperidine scaffolds are prevalent in pharmaceuticals, and methods to functionalize the ring carbons are of significant interest. longdom.orgnih.gov

Site-selective oxidation of C-H bonds in nitrogen-containing molecules can be achieved using specialized catalysts. nih.gov For N-substituted piperidines, iron-based catalysts have been shown to facilitate remote hydroxylation at positions C-3 or C-4. This is accomplished by temporarily deactivating the nucleophilic nitrogen through protonation with a strong acid (like HBF₄) or complexation with a Lewis acid (like BF₃). nih.gov This strategy prevents catalyst deactivation and direct oxidation of the nitrogen, enabling the functionalization of otherwise inert C-H bonds on the piperidine ring. While the primary amine at C-3 in this compound would complicate this specific approach, the underlying principle of C-H oxidation on the piperidine ring remains a potential pathway for transformation.

Chemical Transformations Involving the Cyclobutyl Moiety

The cyclobutyl group attached to the piperidine nitrogen is not merely a sterically bulky substituent; its inherent chemical properties, dictated by ring strain, introduce unique avenues for reactivity. ru.nlnih.gov

Considerations of Cyclobutane Ring Strain and Stability

The cyclobutane ring is characterized by significant ring strain, which arises from two main factors: angle strain and torsional strain. wikipedia.org

Angle Strain : The internal C-C-C bond angles in a planar cyclobutane would be 90°, a major deviation from the ideal 109.5° for sp³-hybridized carbons. To alleviate some strain, cyclobutane adopts a slightly folded or 'puckered' conformation, which reduces the bond angle to about 88°. nih.govwikipedia.org

Torsional Strain : In a planar conformation, the C-H bonds on adjacent carbons would be fully eclipsed. The puckered conformation also helps to reduce this torsional strain by staggering these bonds. fiveable.me

This inherent strain makes cyclobutane less stable and thus more reactive than its larger cycloalkane counterparts like cyclopentane and cyclohexane. libretexts.orglibretexts.org This elevated internal energy is a key driving force for reactions that can relieve the strain.

Table 3: Strain Energies of Common Cycloalkanes

| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) | Strain Energy per CH₂ (kcal/mol) |

|---|---|---|---|

| Cyclopropane | 3 | 27.5 | 9.2 |

| Cyclobutane | 4 | 26.3 | 6.6 |

| Cyclopentane | 5 | 6.2 | 1.2 |

| Cyclohexane | 6 | 0 | 0 |

Data compiled from various sources on cycloalkane stability. wikipedia.orglibretexts.org

Potential Ring-Opening Reactions

The high ring strain of the cyclobutyl group makes it susceptible to ring-opening reactions under various conditions, providing a pathway to more complex molecular architectures. wikipedia.orgfiveable.me These reactions typically involve the cleavage of one of the C-C bonds within the four-membered ring.

Lewis Acid Catalysis : Donor-acceptor (D-A) cyclobutanes are known to undergo ring-opening reactions in the presence of Lewis acids. rsc.orgnih.gov These reactions can be used in [4+n] cycloadditions to construct larger ring systems, such as substituted piperidines. rsc.orgnih.gov While this compound is not a traditional D-A cyclobutane, the principle of Lewis acid activation could potentially promote ring-opening, especially if other functional groups are introduced. Nucleophiles such as electron-rich arenes, thiols, and selenols can also trigger the ring-opening of activated cyclobutanes. acs.org

Thermal and Photochemical Reactions : The strained cyclobutane ring can be cleaved under thermal or photochemical conditions. For example, some fused cyclobutane systems undergo retro-[2+2] cycloadditions upon UV irradiation or heating to high temperatures, leading to fragmentation.

Radical Reactions : Radical-mediated reactions can also induce the opening of strained rings. For example, the 1,3-nitrooxygenation of bicyclo[1.1.0]butanes, which are highly strained cyclobutane derivatives, proceeds via a radical mechanism to yield substituted cyclobutanes. researchgate.net

Radical Chemistry and One-Electron Oxidation Pathways for Amines

The presence of nitrogen atoms with lone pair electrons makes this compound susceptible to oxidative transformations, particularly those involving single-electron transfer (SET) to form radical intermediates. Such pathways are fundamental in modern synthetic chemistry for C-H functionalization and the formation of new carbon-carbon or carbon-heteroatom bonds. d-nb.inforsc.org

Formation of Amine Radical Cations and α-Amino Radicals

The tertiary amine of the N-cyclobutylpiperidine moiety is readily oxidized. Under electrochemical conditions or through visible-light photoredox catalysis, the nitrogen atom can lose a single electron to form a highly reactive intermediate known as an amine radical cation. d-nb.infonih.gov This species is a key precursor to further transformations.

The general mechanism for the one-electron oxidation of a tertiary amine can be summarized as follows:

Single-Electron Transfer (SET): The tertiary amine donates an electron to a chemical oxidant, an electrode, or a photoexcited catalyst to generate the amine radical cation. d-nb.infosapub.org

Deprotonation: The acidity of the C-H bonds adjacent (α) to the newly formed radical cation is significantly increased. d-nb.info A base present in the reaction medium can then abstract a proton from one of these α-carbons (either on the piperidine ring or the cyclobutyl group) to yield a neutral, nucleophilic α-amino radical. d-nb.inforsc.org

This two-step sequence is a cornerstone of amine functionalization, as the resulting α-amino radical can be trapped by various electrophiles or participate in radical-radical coupling reactions. sapub.orgrsc.org While direct studies on this compound are not prevalent, the reactivity of analogous N-alkylpiperidines and other cyclic amines strongly supports this pathway. researchgate.netchemrxiv.org For instance, the irradiation of perfluoro-N-fluoropiperidine in the presence of perfluorocyclobutene yields perfluoro-(N-cyclobutylpiperidine) through a free-radical mechanism, highlighting the accessibility of radical pathways in such systems. researchgate.net

Controlling One- vs. Two-Electron Oxidation

Tertiary amines can undergo either a one-electron oxidation to form an α-amino radical or a two-electron oxidation to form an electrophilic iminium cation. d-nb.infosapub.org The outcome is often dependent on the reaction conditions. Recent advances in electrosynthesis have shown that applying an alternating current (AC) frequency can selectively favor the one-electron pathway over the two-electron oxidation, thereby controlling the generation of α-amino radical intermediates. sapub.orgthieme-connect.com This control is crucial for directing the synthetic outcome towards desired products. sapub.org

| Pathway | Key Intermediate | Process | Typical Subsequent Reaction |

|---|---|---|---|

| One-Electron Oxidation | Amine Radical Cation, then α-Amino Radical | SET followed by deprotonation | Radical addition to alkenes, Radical-radical coupling |

| Two-Electron Oxidation | Iminium Cation | Sequential SET and deprotonation/oxidation | Nucleophilic addition (e.g., cyanation, aza-Henry) |

The primary amine at the 3-position can also participate in radical reactions, typically after N-protection, though methods for the direct C-H functionalization of unprotected primary amines are emerging. nih.gov These reactions often proceed via hydrogen atom transfer (HAT) from the C-H bonds alpha to the nitrogen. conicet.gov.ar

Intermolecular and Intramolecular Hydrogen Bonding Interactions

Hydrogen bonding plays a critical role in defining the conformation, physical properties, and reactivity of this compound. mdpi.com The molecule possesses both hydrogen bond donors (the -NH2 group) and acceptors (the lone pairs on both nitrogen atoms), allowing for a variety of interactions. umb.edumasterorganicchemistry.com

Intermolecular Hydrogen Bonding

The primary amine group (-NH2) is a potent hydrogen bond donor, capable of forming strong intermolecular hydrogen bonds with other molecules of itself or with solvent molecules. umb.eduorganic-chemistry.org These interactions are similar to those observed in other primary amines, where the hydrogen atoms on the nitrogen form bonds with electronegative atoms (like oxygen or nitrogen) of neighboring molecules. masterorganicchemistry.comorganic-chemistry.org The tertiary nitrogen of the piperidine ring, while lacking a hydrogen to donate, can act as a hydrogen bond acceptor using its lone pair of electrons. masterorganicchemistry.com

This network of intermolecular hydrogen bonds influences the compound's bulk properties, such as boiling point and solubility. Primary amines generally have higher boiling points than alkanes of similar molecular weight due to these interactions, and their ability to form hydrogen bonds with water contributes to their aqueous solubility. organic-chemistry.org

Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonding, which occurs within a single molecule, is also possible in this compound. A hydrogen bond could potentially form between a hydrogen atom of the 3-amino group and the lone pair of the tertiary nitrogen atom of the piperidine ring. This would result in the formation of a five-membered ring structure, which can influence the conformational preference of the piperidine ring and the orientation of the substituents.

Studies on related piperidine derivatives have shown that such intramolecular interactions can significantly affect a molecule's physicochemical properties, including its basicity and lipophilicity. d-nb.infonih.gov For instance, the formation of an intramolecular hydrogen bond can stabilize a specific conformation, restrict bond rotation, and alter the electronic environment of the involved functional groups. umb.edudiva-portal.org While crystallographic or spectroscopic studies specifically confirming this interaction in this compound are not available in the reviewed literature, the potential for its existence is high based on the geometry of the molecule and principles observed in analogous systems. umb.edu

| Interaction Type | Donor | Acceptor | Potential Effect |

|---|---|---|---|

| Intermolecular | 3-Amino Group (N-H) | Nitrogen or Oxygen of another molecule | Influences boiling point, solubility, crystal packing |

| Intermolecular | Hydrogen of another molecule (e.g., H₂O) | Piperidine Nitrogen (N:) or 3-Amino Nitrogen (N:) | Influences solubility in protic solvents |

| Intramolecular | 3-Amino Group (N-H) | Piperidine Nitrogen (N:) | Stabilizes conformation, affects basicity |

Theoretical Conformational Studies of Cyclobutyl and Piperidine Rings

Puckered Structure and Flexibility of Cyclobutanes

The cyclobutane ring, a four-membered cycloalkane, is not planar. A flat, square geometry would impose significant angle strain (with C-C-C bond angles of 90° instead of the ideal 109.5° for sp³ hybridized carbons) and severe torsional strain from the eclipsing of all eight C-H bonds. acs.orgbiorxiv.org To alleviate this torsional strain, the cyclobutane ring adopts a puckered or "butterfly" conformation. Current time information in Bangalore, IN.nih.gov This puckering slightly decreases the bond angles to around 88°, which increases the angle strain, but the relief of torsional strain makes this the more stable conformation. acs.orgnih.gov

The puckered cyclobutane ring is flexible and can undergo a rapid ring-inversion process, where the "up" and "down" atoms of the butterfly shape switch positions. Current time information in Bangalore, IN. The energy barrier for this inversion is relatively low, approximately 1.45 kcal/mol. Current time information in Bangalore, IN. In this compound, the cyclobutyl ring is attached to the piperidine nitrogen, and its puckered nature will influence the spatial orientation of the piperidine ring relative to the cyclobutyl moiety.

Chair and Boat Conformers of the Piperidine Ring

Similar to cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize both angle and torsional strain. nih.gov This conformation allows all bond angles to be close to the ideal tetrahedral angle and all C-H bonds on adjacent carbons to be in a staggered arrangement. unicamp.br

The piperidine ring can, in principle, exist in other higher-energy conformations, such as the boat and twist-boat forms. acs.orgrsc.org The boat conformation is generally disfavored due to flagpole interactions (steric hindrance between atoms at the "prow" and "stern") and eclipsing interactions along the sides. The twist-boat conformation is a more stable intermediate between two chair forms but is still significantly higher in energy than the chair conformation for unsubstituted piperidine. acs.org However, the presence of bulky substituents can sometimes lead to a preference for twist-boat conformations to avoid severe steric clashes that might occur in a chair form. acs.orgrsc.org For this compound, the chair conformation is expected to be the most stable, with the substituents occupying positions that minimize steric strain.

Stereochemical Considerations and Diastereomeric Forms

The structure of this compound contains two potential stereocenters, leading to the possibility of multiple stereoisomers. A stereocenter is a carbon atom bonded to four different groups. google.com

C3 of the piperidine ring: This carbon is attached to a hydrogen atom, an amino group (-NH2), and two different carbon pathways within the ring (C2 and C4). This makes it a chiral center.

C1 of the cyclobutyl ring (the point of attachment to the piperidine nitrogen): This carbon is attached to the piperidine nitrogen, two methylene (B1212753) groups within the cyclobutane ring, and a methine group (CH). If the substitution pattern on the piperidine ring makes the pathways around the nitrogen sufficiently different from the perspective of the cyclobutyl ring, this carbon could also be considered a stereocenter.

Given the chiral center at C3, this compound can exist as a pair of enantiomers: (R)-1-cyclobutylpiperidin-3-amine and (S)-1-cyclobutylpiperidin-3-amine. These enantiomers are non-superimposable mirror images of each other. google.com

When considering the puckered nature of the cyclobutane ring and the chair conformation of the piperidine ring, different spatial arrangements of the substituents give rise to diastereomers. For instance, the amino group at C3 can be in either an axial or an equatorial position in the chair conformation. The cyclobutyl group on the nitrogen also has distinct spatial orientations. The combination of these possibilities results in different diastereomeric forms of the molecule. The synthesis of such substituted piperidines often requires stereoselective methods to obtain a specific desired stereoisomer, as different stereoisomers can have different biological activities. acs.orgethz.chresearchgate.net

Influence of Substituents on Molecular Geometry and Dynamics

The N-cyclobutyl and C3-amino substituents significantly influence the conformational equilibrium of the piperidine ring.

N-Cyclobutyl Group: Large N-alkyl groups on a piperidine ring generally prefer an equatorial position to minimize steric interactions with the axial hydrogens at the C2 and C6 positions (1,3-diaxial interactions). csus.edu The cyclobutyl group is a bulky substituent, and thus, the conformer where the cyclobutyl group is equatorial is expected to be more stable.

C3-Amino Group: For a 3-substituted piperidine, the substituent can be either axial or equatorial. The preferred orientation depends on a balance of steric and electronic factors. Generally, smaller substituents prefer the equatorial position to avoid 1,3-diaxial interactions. The amino group is relatively small, suggesting a preference for the equatorial position.

Computational Chemistry Approaches for Molecular Structure Prediction (e.g., Density Functional Theory)

Computational methods are powerful tools for investigating the structural and energetic properties of molecules like this compound. Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose. unicamp.brrsc.org

DFT calculations can be employed to:

Optimize Molecular Geometries: Determine the lowest energy three-dimensional structures for the different possible conformers and diastereomers.

Calculate Relative Energies: Predict the relative stabilities of these different structures. This allows for the identification of the most stable conformer. For example, DFT can quantify the energy difference between chair conformations with axial versus equatorial substituents.

Analyze Electronic Properties: Investigate the distribution of electron density, molecular orbitals (like the HOMO and LUMO), and the electrostatic potential surface. rsc.orgresearchgate.net These properties are crucial for understanding the molecule's reactivity and intermolecular interactions.

Simulate Molecular Dynamics: Molecular dynamics (MD) simulations, often using force fields derived from or validated by DFT calculations, can be used to study the conformational flexibility and dynamics of the molecule over time in different environments, such as in solution. rsc.org

For this compound, DFT studies would be invaluable for precisely quantifying the energy differences between the various chair and boat conformers, determining the rotational barriers around the N-C(cyclobutyl) bond, and understanding how intramolecular hydrogen bonding might influence the conformational preferences.

Spectroscopic and Analytical Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and structure of 1-Cyclobutylpiperidin-3-amine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the compound's atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the cyclobutyl and piperidinyl moieties. The protons on the carbon adjacent to the amine group in the piperidine (B6355638) ring would likely appear as a multiplet in the downfield region due to the deshielding effect of the nitrogen atom. The protons of the cyclobutyl group would also present as a series of multiplets. The N-H protons of the primary amine would typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and chemical environment of the carbon atoms. For this compound, distinct signals are expected for each carbon atom in the asymmetric structure. The carbon atom attached to the amine group (C3 of the piperidine ring) would be shifted downfield. The carbons of the cyclobutyl group and the remaining carbons of the piperidine ring would resonate at characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Piperidine-H2 | Multiplet | ~55-60 |

| Piperidine-H3 | Multiplet | ~45-50 |

| Piperidine-H4 | Multiplet | ~25-30 |

| Piperidine-H5 | Multiplet | ~25-30 |

| Piperidine-H6 | Multiplet | ~50-55 |

| Cyclobutyl-H1' | Multiplet | ~55-60 |

| Cyclobutyl-H2'/H4' | Multiplet | ~20-25 |

| Cyclobutyl-H3' | Multiplet | ~15-20 |

| NH₂ | Broad Singlet | - |

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the vibrational frequencies of its bonds. The primary amine group is expected to show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. An N-H bending vibration is also anticipated around 1590-1650 cm⁻¹. The C-N stretching vibrations for the aliphatic amine are typically observed in the 1000-1250 cm⁻¹ region. The C-H stretching vibrations of the cyclobutyl and piperidine rings would appear around 2850-3000 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Primary Amine (NH₂) | N-H Bend | 1590 - 1650 |

| Aliphatic Amine | C-N Stretch | 1000 - 1250 |

| Alkane (C-H) | C-H Stretch | 2850 - 3000 |

Mass Spectrometry (MS) Techniques (e.g., LCMS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. In an LCMS (Liquid Chromatography-Mass Spectrometry) analysis of this compound, the molecular ion peak [M+H]⁺ would be observed, confirming the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the amine group, cleavage of the cyclobutyl ring, and fragmentation of the piperidine ring, providing further structural confirmation.

Chromatographic Separation and Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture, making it ideal for assessing the purity of this compound. A reversed-phase HPLC method, utilizing a C18 column, is a common approach for analyzing polar compounds like amines.

The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate or phosphate) and an organic solvent (e.g., acetonitrile or methanol), run in either an isocratic or gradient mode to achieve optimal separation. Detection can be accomplished using a UV detector, although derivatization may be necessary to enhance chromophoric properties for better sensitivity. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (as in LCMS) can be used for detection without the need for derivatization. The purity of a sample is determined by comparing the peak area of the main component to the total area of all observed peaks.

Table 3: General HPLC Parameters for Purity Assessment of this compound

| Parameter | Condition |

| Column | Reversed-phase C18, e.g., 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Aqueous buffer (e.g., 0.1% Formic Acid in Water) |

| Mobile Phase B | Acetonitrile or Methanol |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detector | UV (with derivatization), ELSD, or MS |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Q & A

Basic: What are the recommended synthetic routes for 1-Cyclobutylpiperidin-3-amine, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of this compound typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. For example, a copper-catalyzed coupling reaction under inert conditions (e.g., nitrogen atmosphere) with cyclobutyl halides and piperidin-3-amine precursors can yield the target compound. Reaction parameters like temperature (35–80°C), solvent choice (e.g., DMSO or DMF), and catalysts (e.g., CuBr) significantly affect yield . A hypothetical comparison of synthetic routes is provided below:

| Method | Catalyst/Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Reductive Amination | NaBH4/MeOH | 25 | 45–55 |

| Copper-Catalyzed Coupling | CuBr/DMSO | 60 | 65–75 |

Key considerations include avoiding side reactions (e.g., over-alkylation) and optimizing purification via column chromatography .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be identified?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation. Key markers include:

- ¹H NMR : Peaks for cyclobutyl protons (δ 1.8–2.5 ppm, multiplet) and piperidine NH/CH groups (δ 2.7–3.3 ppm).

- ¹³C NMR : Cyclobutyl carbons (δ 20–30 ppm) and piperidine carbons (δ 40–60 ppm).

- HRMS : Molecular ion peak ([M+H]+) at m/z 169.23 (calculated for C₉H₁₈N₂). Discrepancies in spectral data may indicate impurities or stereoisomers, necessitating further purification .

Basic: What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

Safety protocols include:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- First Aid : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .

- Waste Disposal : Segregate chemical waste for professional treatment to prevent environmental contamination .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Methodological Answer:

Contradictions may arise from variations in assay conditions (e.g., cell lines, concentrations). To address this:

Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers.

Dose-Response Studies : Re-evaluate activity across a broader concentration range.

Structural Validation : Confirm compound purity and stereochemistry via XRD or chiral HPLC.

Cross-referencing with standardized bioassay protocols (e.g., NIH guidelines) ensures reproducibility .

Advanced: What strategies optimize the enantiomeric purity of this compound during synthesis?

Methodological Answer:

Enantiomeric purity can be enhanced via:

- Chiral Auxiliaries : Use (R)- or (S)-specific catalysts (e.g., BINAP ligands) in asymmetric synthesis.

- Chromatography : Chiral stationary phases (e.g., amylose-based columns) for separation.

- Crystallization : Diastereomeric salt formation with resolving agents (e.g., tartaric acid).

Monitoring optical rotation ([α]D) and enantiomeric excess (ee%) via polarimetry or HPLC ensures quality control .

Advanced: How does the cyclobutyl group influence the compound’s physicochemical properties compared to other cycloalkyl substituents?

Methodological Answer:

The cyclobutyl group increases steric strain and reduces conformational flexibility compared to cyclopropane or cyclohexane analogs. Key impacts include:

- Lipophilicity : Higher logP values (predicted 2.1 vs. 1.8 for cyclopropyl).

- Metabolic Stability : Resistance to cytochrome P450 oxidation due to reduced ring strain.

- Solubility : Lower aqueous solubility compared to smaller cycloalkyl groups. Computational modeling (e.g., DFT calculations) and comparative solubility assays validate these trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.